1H-Pyrazolo[4,3-d]thiazole-5-methanamine
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Overview
Description
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine typically involves the annulation of the pyrazole ring to the thiazole ring. One common method involves the reaction of a thiazole derivative with a hydrazine derivative under specific conditions. For example, the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF–DMA) forms 5-[(dimethylamino)methylidene]thiazolidine-4-thiones, which then undergo condensation with hydrazine to yield the desired pyrazolothiazole .
Industrial Production Methods
Industrial production methods for (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine are less documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyrazolothiazolidines.
Substitution: Substituted derivatives at the methanamine group.
Scientific Research Applications
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazole: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which can be further functionalized for various applications. Its structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
933690-37-0 |
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Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-d][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C5H6N4S/c6-1-4-8-3-2-7-9-5(3)10-4/h2H,1,6H2,(H,7,9) |
InChI Key |
MKVILGJPKCDWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1N=C(S2)CN |
Origin of Product |
United States |
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